![molecular formula C16H20N8 B6474051 N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640962-03-2](/img/structure/B6474051.png)
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Overview
Description
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperazine and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase from the G1 phase . As a result, DNA replication is halted, which can inhibit the growth and proliferation of cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine interacts with various enzymes and proteins. It has been found to have significant inhibitory activity against CDK2 . This interaction is crucial in its role as a potential cancer treatment.
Cellular Effects
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to have significant inhibitory activity against CDK2 .
Temporal Effects in Laboratory Settings
It has shown significant inhibitory activity against CDK2 .
Dosage Effects in Animal Models
It has shown significant inhibitory activity against CDK2 .
Metabolic Pathways
It has shown significant inhibitory activity against CDK2 .
Transport and Distribution
It has shown significant inhibitory activity against CDK2 .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound exhibits promising properties as a kinase inhibitor , particularly against AXL and c-MET kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression and metastasis. Inhibiting these kinases can potentially lead to therapeutic benefits in treating various cancers.
Case Study: AXL and c-MET Kinase Inhibition
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound in focus, can selectively inhibit AXL and c-MET kinases. This inhibition can disrupt the signaling pathways that allow cancer cells to proliferate and spread. The specificity of these inhibitors makes them attractive candidates for targeted cancer therapies .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer activity . Compounds based on this structure have been shown to induce apoptosis in cancer cells, making them valuable in the development of new anticancer agents.
Case Study: Induction of Apoptosis
A study indicated that compounds similar to N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine can significantly increase apoptosis rates in HCT116 colorectal cancer cells. The results demonstrated a 41.55% increase in early and late apoptosis compared to control groups . This highlights the potential of such compounds in developing effective cancer therapies.
Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Activity
In a comparative study, various pyrazolo derivatives were tested against common pathogens. The results showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent .
Neuroprotective Effects
Emerging studies suggest that compounds featuring the pyrazolo[1,5-a]pyrimidine structure may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection
In vitro studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to their ability to modulate signaling pathways involved in cell survival .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that highlight its structural complexity and potential for modification.
Synthesis Overview
The synthesis typically involves coupling reactions between various pyrazole derivatives and piperazine-based structures under controlled conditions to yield high-purity products suitable for further biological testing .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole-based compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against cancer cell lines.
Uniqueness
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features that allow for versatile chemical modifications and its potent biological activities. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
Biological Activity
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, alongside relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that combines a pyrimidine core with a pyrazolo[1,5-a]pyridine moiety and a piperazine ring. The synthesis typically involves multiple steps including the formation of the pyrazole and subsequent coupling reactions to introduce the piperazine and pyrimidine units. Recent studies have highlighted efficient synthetic routes that yield high purity products suitable for biological testing .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and cancer metabolism. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may disrupt the mTOR signaling pathway, leading to apoptosis in cancer cells. Docking studies suggest that N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine binds effectively to target proteins involved in these pathways, enhancing its potential as an anticancer agent .
Case Studies
Several case studies have documented the efficacy of pyrazolo-pyrimidine derivatives in preclinical models:
- Study on L1210 Leukemia Cells : A series of N4-substituted pyrazolo[3,4-d]pyrimidines demonstrated moderate to very good growth inhibitory activities against cultured L1210 leukemia cells. The most active compounds showed IC50 values in the low micromolar range, indicating significant potency .
- In Vivo Studies : In murine models, compounds structurally related to N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine were evaluated for their ability to reduce tumor growth. Results indicated a marked decrease in tumor size compared to control groups, supporting the compound's potential as a therapeutic agent .
Data Table: Biological Activity Overview
Compound Name | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine | AMPK | 0.5 - 2.0 | Inhibition of mTOR pathway |
Pyrazolo[3,4-d]pyrimidine derivative | L1210 leukemia | 0.8 | Induction of apoptosis |
Another derivative | Solid tumors (mouse model) | 1.5 | Cell cycle arrest |
Properties
IUPAC Name |
N,N-dimethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-21(2)16-18-5-4-14(20-16)22-9-11-23(12-10-22)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEOXIMJYCSLCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.